Ivabradine metabolite N-Demethyl Ivabradine (hydrochloride)

Overview

Description

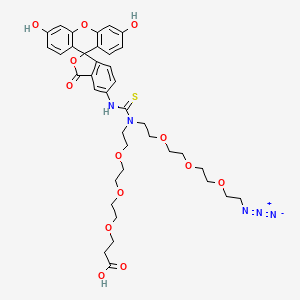

N-Demethyl Ivabradine Hydrochloride is the N-demethylated metabolite of Ivabradine . Ivabradine is a medication approved in 2015 for the management of stable heart-related chest pain and heart failure . It is a specific inhibitor of the funny channel .

Synthesis Analysis

Ivabradine is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 to produce N-Demethyl Ivabradine Hydrochloride .Molecular Structure Analysis

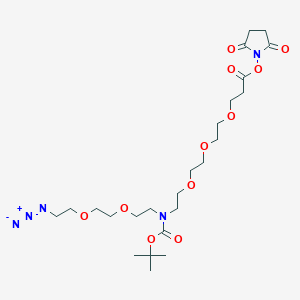

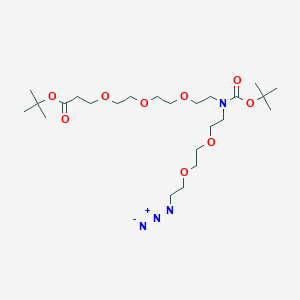

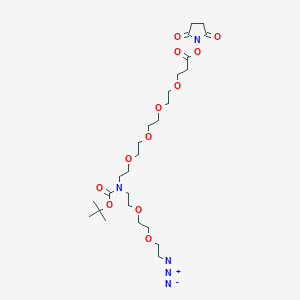

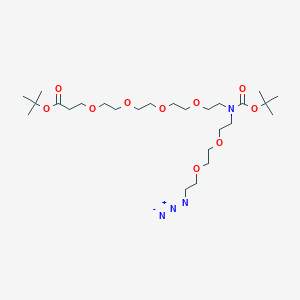

The molecular weight of N-Demethyl Ivabradine Hydrochloride is 491.02. Its molecular formula is C26H35ClN2O5 .Chemical Reactions Analysis

Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion, resulting in a lower heart rate .Physical And Chemical Properties Analysis

N-Demethyl Ivabradine Hydrochloride is a solid, white to off-white compound . It is soluble in DMSO .Scientific Research Applications

Pharmacokinetic Studies

Research has developed methods for determining Ivabradine and its metabolite N-Demethyl Ivabradine in biological samples. For example, a sensitive ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method was designed to simultaneously determine Ivabradine and N-Demethyl Ivabradine in rat plasma. This method was successfully applied in pharmacokinetic studies, offering a valuable tool for understanding the metabolism and distribution of these compounds in biological systems (Sun et al., 2015).

Interaction with Other Drugs

The interaction between N-Demethyl Ivabradine and other drugs has also been a subject of study. In one research, the effect of clopidogrel on the pharmacokinetics of Ivabradine and its metabolite N-Demethyl Ivabradine was explored. The study found that clopidogrel inhibits the metabolism of Ivabradine into N-Demethyl Ivabradine, highlighting important considerations for drug interactions (Sun et al., 2015).

Detection and Measurement Techniques

Advances in detection methods for N-Demethyl Ivabradine are also notable. Research has focused on developing more sensitive, rapid, and reliable methods for measuring Ivabradine and its metabolites in various biological matrices. For instance, a study created a high-performance liquid chromatographic method with fluorescence detection for quantitation of Ivabradine and its metabolite in human and animal plasma and urine. Such methods are crucial for accurate pharmacokinetic and pharmacodynamic studies (Klippert et al., 1998).

Mechanism of Action

Target of Action

N-Demethyl Ivabradine Hydrochloride, also known as Ivabradine metabolite N-Demethyl Ivabradine (hydrochloride), primarily targets the Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels located in the sinoatrial node of the heart . These channels are responsible for the pacemaker activity in the heart, controlling the heart rate .

Mode of Action

The compound acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion . This inhibition disrupts the If ion current flow, which prolongs diastolic depolarization, thereby lowering the heart rate . This selective action on the If channels makes it a “pure” heart rate-lowering drug .

Biochemical Pathways

The primary biochemical pathway affected by N-Demethyl Ivabradine Hydrochloride is the cardiac pacemaker activity. By inhibiting the If channels, the compound slows down the pacemaker activity, leading to a reduction in heart rate . This can result in more blood flow to the myocardium, potentially improving cardiac function in conditions like heart failure .

Pharmacokinetics

N-Demethyl Ivabradine Hydrochloride is a metabolite of Ivabradine, which is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 . The compound is highly soluble . .

Result of Action

The primary molecular and cellular effect of N-Demethyl Ivabradine Hydrochloride’s action is a reduction in heart rate . By selectively inhibiting the If channels in the sinoatrial node, the compound slows down the heart’s pacemaker activity, leading to a slower heart rate . This can potentially improve blood flow to the myocardium and improve cardiac function in certain conditions .

Action Environment

The efficacy and stability of N-Demethyl Ivabradine Hydrochloride could potentially be influenced by various environmental factors. For instance, factors that affect the activity of the CYP3A4 enzyme, which metabolizes Ivabradine to N-Demethyl Ivabradine Hydrochloride, could impact the levels and activity of the compound . .

Biochemical Analysis

Biochemical Properties

N-Demethyl Ivabradine Hydrochloride interacts with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for determining heart rate in the sinoatrial node . By inhibiting this pacemaker current, N-Demethyl Ivabradine Hydrochloride can reduce heart rate .

Cellular Effects

In the context of heart failure, N-Demethyl Ivabradine Hydrochloride has been associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Demethyl Ivabradine Hydrochloride exerts its effects at the molecular level by inducing a concentration-dependent blockade of the HCN channel and the pacemaker current . This results in a reduction in heart rate by slowing the diastolic depolarization slope of sinoatrial node cells .

Metabolic Pathways

N-Demethyl Ivabradine Hydrochloride is involved in the metabolic pathways mediated by the cytochrome P450 (CYP) isoform CYP3A4

properties

IUPAC Name |

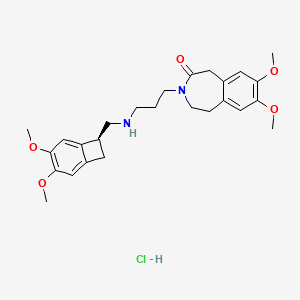

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIIKWNQFDQJGS-VEIFNGETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735561 | |

| Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246638-08-3 | |

| Record name | N-Demethyl ivabradine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246638083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYL IVABRADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9VZ3925C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.